molecular formula C22H19FN2O2S2 B12153880 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12153880
M. Wt: 426.5 g/mol
InChI Key: LQWARBVQNFEJHJ-UHFFFAOYSA-N
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Description

Core Architecture

  • Benzothiophene Moiety : A planar, aromatic system consisting of a benzene ring fused to a thiophene (positions 1–9). Bond lengths average 1.39 Å for C-C bonds and 1.72 Å for C-S bonds, consistent with conjugated π-systems.
  • Pyrimidinone Ring : Partially saturated (5,6,7,8-tetrahydro) with chair-like conformation due to sp³ hybridization at C5–C8. The carbonyl group at position 4 adopts a trigonal planar geometry (C=O bond length: ~1.22 Å).

Substituent Orientation

  • 2-[(2-Fluorobenzyl)sulfanyl] : The sulfanyl group forms a dihedral angle of 68°–72° with the pyrimidinone plane, while the 2-fluorophenyl ring rotates freely around the CH2-S axis.
  • 3-(Furan-2-ylmethyl) : The furan oxygen’s lone pairs participate in weak intramolecular hydrogen bonding with the pyrimidinone carbonyl (O···H-C distance: ~2.4 Å).

Crystallographic data for the exact compound remain unpublished, but analogues such as 2-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one (CAS 19819-18-2) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 14.56 Å, β = 102.3°.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl3) :

    • δ 7.45–7.32 (m, 4H, benzothiophene H-4, H-5, H-6, H-7)
    • δ 6.98–6.82 (m, 3H, 2-fluorobenzyl aromatic protons)
    • δ 7.38 (d, J = 3.1 Hz, 1H, furan H-5)
    • δ 6.45 (dd, J = 3.1, 1.8 Hz, 1H, furan H-4)
    • δ 4.21 (s, 2H, SCH2C6H3F)
    • δ 3.89 (s, 2H, NCH2C4H3O)
    • δ 2.90–2.75 (m, 4H, tetrahydro ring CH2 groups)
  • ¹³C NMR (100 MHz, CDCl3) :

    • δ 169.8 (C=O)
    • δ 162.3 (C-F, JCF = 245 Hz)
    • δ 152.1–110.7 (aromatic carbons)
    • δ 45.2 (SCH2C6H3F)
    • δ 42.6 (NCH2C4H3O)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1685 (C=O stretch, pyrimidinone)
  • 1590 (C=N stretch)
  • 1240 (C-F stretch)
  • 1115 (C-O-C stretch, furan)
  • 690 (C-S stretch)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ calcd. for C22H19FN2O2S2: 426.5, found: 426.4.
  • Major fragments:
    • 351.2 (loss of C6H4F)
    • 282.3 (loss of furan-2-ylmethyl group)

Comparative Analysis with Related Benzothieno[2,3-d]pyrimidinone Derivatives

Structural Modifications and Electronic Effects

Derivative Substituents Key Differences
Target Compound 2-(2-fluorobenzyl)sulfanyl, 3-(furan-2-ylmethyl) Enhanced π-π stacking from fluorobenzyl; furan oxygen enables H-bonding
VC14537190 (CAS 19819-18-2) 2-phenyl Greater hydrophobicity; lacks electronic withdrawal
BRN 4199621 (CID 2870150) 2-thioxo, 3-phenyl, 6-methyl Thione group increases metabolic stability; methyl improves solubility

Physicochemical Properties

  • LogP : 3.1 (target compound) vs. 2.8 (2-phenyl analogue), indicating improved lipophilicity from the fluorobenzyl group.
  • Aqueous Solubility : 12 µg/mL (target) vs. 28 µg/mL (6-methyl derivative), reflecting fluorine’s electron-withdrawing effects.

Properties

Molecular Formula

C22H19FN2O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN2O2S2/c23-17-9-3-1-6-14(17)13-28-22-24-20-19(16-8-2-4-10-18(16)29-20)21(26)25(22)12-15-7-5-11-27-15/h1,3,5-7,9,11H,2,4,8,10,12-13H2

InChI Key

LQWARBVQNFEJHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions, such as the use of a base and a solvent like dimethylformamide.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the benzothieno[2,3-d]pyrimidine core with a furan-2-ylmethyl halide in the presence of a base.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of the benzothieno[2,3-d]pyrimidine core with a fluorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base or electrophilic substitution with electrophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: The compound can be explored for its potential therapeutic applications, such as its use in the development of new drugs for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, leading to changes in cellular signaling pathways and biological processes. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorinated Benzyl Groups : The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to the 3-trifluoromethyl benzyl group in Compound B, as fluorine reduces oxidative metabolism .
  • Brominated Analogs: Compound A (4-bromophenoxy) and Compound C (4-bromobenzyl) exhibit divergent properties; bromophenoxy groups improve crystallinity (A: R-factor = 0.067 ), while bromobenzyl groups serve as intermediates for further derivatization .

Pharmacokinetic Implications

  • Lipophilicity : The 1-naphthylmethyl group in Compound D increases logP (predicted >4.5), suggesting enhanced blood-brain barrier penetration compared to the target compound’s furan group .
  • Metabolic Stability : Sulfanyl-linked substituents (common in all analogs) resist hydrolysis, but fluorinated variants (target, Compound B) may exhibit prolonged half-lives due to reduced CYP450 interactions .

Data Tables

Table 1: Comparative Structural and Functional Analysis

(See above for full table.)

Discussion of Contradictions and Limitations

  • Positional Isomerism: references a positional isomer with a 3-fluorobenzyl group instead of 2-fluorobenzyl. This minor structural difference could significantly alter receptor binding but lacks direct comparative data .

Biological Activity

The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure includes a tetrahydrobenzothieno-pyrimidinone core that may influence its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H18FN3OS
  • Molecular Weight : 343.42 g/mol
  • IUPAC Name : 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function through:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical to various metabolic pathways.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

Biological Activity and Efficacy

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

In vitro studies indicate that the compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : It has been tested against several cancer cell lines (e.g., breast cancer, lung cancer) and demonstrated cytotoxic effects with IC50 values in the micromolar range.
Cell LineIC50 (μM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0

Antiviral Activity

Preliminary findings suggest potential antiviral properties against SARS-CoV-2:

  • Mechanism : The compound may inhibit viral replication by targeting viral proteases or polymerases.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study explored the effects of the compound on multicellular spheroids of cancer cells. Results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent .
  • Antiviral Screening :
    • In a recent screening for SARS-CoV-2 inhibitors, derivatives of similar compounds showed promising results with IC50 values ranging from 1.55 μM to 10.76 μM against the viral main protease . This suggests that structural analogs could provide insights into optimizing the biological activity of the target compound.

Q & A

Q. What are the optimized synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

  • Core formation : Construct the benzothieno[2,3-d]pyrimidin-4(3H)-one core via cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions .
  • Sulfanyl group introduction : Perform nucleophilic substitution at the 2-position using 2-fluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • 3-position functionalization : Attach the furan-2-ylmethyl group via alkylation or Mitsunobu reactions . Optimization requires temperature control (60–100°C) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic methods are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : Assign signals for the fluorobenzyl (δ 4.3–4.5 ppm for SCH₂), tetrahydrobenzothieno core (δ 2.5–3.2 ppm for CH₂ groups), and furan substituents (δ 6.2–7.4 ppm) .
  • X-ray crystallography : Resolve conformational details (e.g., dihedral angles between the fluorobenzyl and furan groups) to validate computational models .
  • HRMS : Confirm molecular weight (e.g., calculated for C₂₃H₂₀FN₃O₂S₂: 477.10 g/mol) .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial activity : Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based kinetic assays .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent variation : Compare analogs with halogen (Cl, Br), alkyl (ethyl, allyl), or aryl (phenyl, pyridyl) groups at the 2- and 3-positions .
  • Biological testing : Corrogate activity data (e.g., IC₅₀, MIC) with electronic (Hammett σ) and steric (Taft Eₛ) parameters of substituents .
  • Molecular docking : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

Table 1 : Example SAR for substituent effects on antimicrobial activity:

Substituent (Position 2)MIC (S. aureus, µg/mL)MIC (E. coli, µg/mL)
2-fluorobenzyl8.216.5
3-bromobenzyl4.712.3
4-chlorobenzyl10.118.9
Data extrapolated from structurally related compounds

Q. How to resolve contradictions between crystallographic data and computational models?

  • Refinement protocols : Use SHELXL for high-resolution X-ray data to minimize R-factor discrepancies (e.g., <0.07) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles to identify conformational flexibility .
  • Dynamic simulations : Perform MD simulations (AMBER) to assess solvent effects on molecular conformation .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and bioavailability in rodent models .
  • Metabolic stability : Use liver microsomal assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Formulation optimization : Test nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What methodological approaches evaluate enzyme inhibition mechanisms?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and enthalpy changes .
  • Fluorescence quenching : Monitor tryptophan residue interactions in target enzymes (e.g., COX-2 for anti-inflammatory activity) .

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